N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
Description
N-[3-(4-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound featuring a 4-bromoindole moiety linked via a propanoyl group to beta-alanine.
Properties
Molecular Formula |
C14H15BrN2O3 |
|---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(4-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-2-1-3-12-10(11)5-8-17(12)9-6-13(18)16-7-4-14(19)20/h1-3,5,8H,4,6-7,9H2,(H,16,18)(H,19,20) |
InChI Key |
QPVDMIAAVJCIOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCCC(=O)O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Propanoyl Intermediate: The brominated indole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propanoyl intermediate.
Coupling with Beta-Alanine: The propanoyl intermediate is coupled with beta-alanine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Chemical Biology: Utilized in the development of chemical probes for investigating cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Core Structural Features
The compound shares structural motifs with derivatives reported in Molecules (2013) . Key analogs include:
| Compound ID | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target | Indole (4-Br) | Propanoyl-beta-alanine | Amide, carboxylic acid |
| Compound 16 | Pyrazole-indole | 4-Bromophenyl, sulfonamide | Sulfonamide, carbonyl |
| Compound 17 | Pyrazole-indole | 4-Chlorophenyl, sulfonamide | Sulfonamide, carbonyl |
| Compound 18 | Pyrazole-indole | 4-Methoxyphenyl, sulfonamide | Sulfonamide, carbonyl |
Key Observations :
- Indole vs.
- Substituent Diversity : Bromine at the indole’s 4-position is conserved in the target and compound 16 , enhancing electrophilicity. In contrast, compounds 17 (Cl) and 18 (OCH₃) exhibit varied electronic profiles.
- Side Chain : The beta-alanine moiety in the target introduces a carboxylic acid group, contrasting with the sulfonamide groups in compounds 16–18. This difference impacts solubility (beta-alanine enhances hydrophilicity) and hydrogen-bonding capacity.
Spectroscopic Data
- IR Spectroscopy :
- NMR :
Elemental Analysis
Compounds 16–18 show <1% deviation between calculated and found values for C, H, and N , indicating high purity. The target compound’s elemental analysis would require similar precision, with expected values for C₁₄H₁₄BrN₃O₃.
Functional Implications
- Bioactivity : Sulfonamide-containing analogs (16–18) may target enzymes like carbonic anhydrase, whereas the target’s beta-alanine moiety could facilitate peptide conjugation or prodrug activation.
- Solubility : The carboxylic acid in beta-alanine enhances aqueous solubility compared to sulfonamide derivatives, favoring pharmacokinetic applications.
- Reactivity : The 4-bromoindole core in the target and compound 16 supports further functionalization (e.g., Suzuki coupling), while electron-donating groups in compound 18 (OCH₃) alter reactivity patterns.
Biological Activity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN2O3 |
| Molecular Weight | 339.18 g/mol |
| IUPAC Name | 3-[3-(4-bromoindol-1-yl)propanoylamino]propanoic acid |
| InChI | InChI=1S/C14H15BrN2O3/c15-11-2-1-3-12-10(11)5-8-17(12)9-6-13(18)16-7-4-14(19)20/h1-3,5,8H,4,6-7,9H2,(H,16,18)(H,19,20) |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The brominated indole moiety can bind to active sites of enzymes, potentially inhibiting their activity or modulating their functions. This interaction can influence various cellular pathways, leading to significant biological effects.
Biological Studies and Applications
Medicinal Chemistry : this compound serves as a building block for synthesizing potential therapeutic agents targeting various diseases. Its structure allows for modifications that can enhance its efficacy against specific biological targets.
Chemical Biology : The compound is utilized in developing chemical probes for investigating cellular processes. Its ability to interact with biological molecules makes it a valuable tool in studying signaling pathways and disease mechanisms.
Case Studies
- Antimicrobial Activity : Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
- Cytotoxicity : In vitro evaluations have demonstrated that certain indole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds derived from the indole structure have shown IC50 values in the micromolar range against rapidly dividing A549 lung cancer cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Activity Description |
|---|---|
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]-beta-alanine | Exhibits moderate antimicrobial activity. |
| N-[3-(4-fluoro-1H-indol-1-yl)propanoyl]-beta-alanine | Shows reduced binding affinity compared to brominated analog. |
| N-[3-(4-methyl-1H-indol-1-yl)propanoyl]-beta-alanine | Displays lower cytotoxicity against cancer cells than brominated variant. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine, and what key reaction conditions should be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
Indole Bromination : Introducing a bromine at the 4-position of 1H-indole using electrophilic substitution (e.g., N-bromosuccinimide in DMF) .
Propanoylation : Coupling the brominated indole with a propanoyl chloride derivative under anhydrous conditions (e.g., HATU/DIPEA in DCM) .
Beta-Alanine Conjugation : Reacting the intermediate with beta-alanine via carbodiimide-mediated amidation (e.g., EDC/NHS in THF) .
Key Optimization Parameters :
- Temperature control (<0°C during bromination to avoid side reactions).
- Protecting group strategy (e.g., tert-butyl esters for carboxylate intermediates) .
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the indole (δ 7.2–7.8 ppm), propanoyl (δ 2.8–3.5 ppm), and beta-alanine (δ 1.5–2.2 ppm) moieties .
- Mass Spectrometry (MS) :
- ESI-QTOF : Confirm molecular ion [M+H]⁺ with high-resolution mass matching (<2 ppm error) .
- Chromatography :
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%) .
Data Validation : Compare with synthesized standards or computational predictions (e.g., NMR shift databases) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported crystallographic data for bromo-indole derivatives during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures .
- Validation Steps :
Cross-validate thermal displacement parameters (B-factors) to detect overfitting.
Apply Rfree cross-validation to assess model bias .
- Case Study : For bromo-indole derivatives, ensure proper modeling of bromine’s anisotropic displacement parameters to avoid false bond-length interpretations .
Q. What strategies are recommended for resolving conflicting bioactivity data in different experimental models?
- Methodological Answer :
- Experimental Design :
Dose-Response Consistency : Replicate studies across multiple cell lines (e.g., cancer vs. primary cells) .
Pharmacokinetic Profiling : Assess compound stability in serum (e.g., LC-MS quantification over 24 hours) .
- Data Analysis :
- Use multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent effects, cell viability assays) .
- Example : If conflicting IC50 values arise, verify assay conditions (e.g., ATP levels in cytotoxicity assays) .
Q. How can computational methods be integrated with experimental data to predict the compound's reactivity or interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), guided by crystallographic data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., explicit water models) to predict stability of the propanoyl-beta-alanine linkage .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σp for bromo-substituents) with bioactivity data .
Validation : Compare computational predictions with experimental kinetics (e.g., SPR binding assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
